molecular formula C17H19FN2O2 B13651711 (S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide CAS No. 229309-19-7

(S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide

Cat. No.: B13651711
CAS No.: 229309-19-7
M. Wt: 302.34 g/mol
InChI Key: BHJIBOFHEFDSAU-UHFFFAOYSA-N
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Description

(S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the fluorobenzyloxy intermediate: This step involves the reaction of a fluorobenzyl alcohol with a suitable halogenating agent to form the fluorobenzyloxy group.

    Coupling with benzylamine: The fluorobenzyloxy intermediate is then coupled with benzylamine under specific conditions to form the benzylamino intermediate.

    Amidation: The final step involves the amidation of the benzylamino intermediate with a suitable amide-forming reagent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

(S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide involves its interaction with specific molecular targets. The fluorobenzyloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-(2-chlorobenzyloxy)benzylamino)propanamide
  • (S)-2-(4-(2-bromobenzyloxy)benzylamino)propanamide
  • (S)-2-(4-(2-methylbenzyloxy)benzylamino)propanamide

Uniqueness

(S)-2-(4-(2-fluorobenzyloxy)benzylamino)propanamide is unique due to the presence of the fluorobenzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJIBOFHEFDSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869831
Record name N~2~-({4-[(2-Fluorophenyl)methoxy]phenyl}methyl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229309-19-7
Record name 2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229309-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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